1-Methylindazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-Methylindazole-3-carboxylic acid involves a two-step reaction starting from 3-methylpyrazole, which undergoes oxidation and methylation to achieve a total yield of 32.2% (Duan Yuan-fu, 2011). This process has been optimized by investigating the effects of reaction time, temperature, and the ratio of materials.
Molecular Structure Analysis
The molecular structure of 1-Methylindazole-3-carboxylic acid has been confirmed through various spectroscopic methods, including IR spectrum and liquid chromatography, ensuring the accuracy of the synthesis process and the purity of the resulting compound.
Chemical Reactions and Properties
1-Methylindazole-3-carboxylic acid undergoes various chemical reactions, leading to the formation of different derivatives. For instance, its chloromethyl derivative can react with secondary amines to produce 1-methyl-3-dialkylaminomethylindazoles, which are characterized by their methiodides (M. A. Kazanbieva, B. A. Tertov, F. Pozharskii, 1966). These reactions demonstrate the compound's versatility and potential for further chemical exploration.
Scientific Research Applications
Synthesis and Applications in Pharmaceuticals and Biotechnology : A derivative, 3-formylindole-7-carboxylic acid, can be synthesized from 3-methyl-2-nitrobenzoic acid with a 53% overall yield, suggesting potential applications in pharmaceuticals and biotechnology (Ge Yu-hua, 2006).
Electronic Structure and Spectral Features : Another derivative, 4-methylthiadiazole-5-carboxylic acid, shows significant electronic structure, spectral features, hydrogen bonding, and solvent effects, which are important for organic synthesis and catalysis applications (Isha Singh et al., 2019).
Improvement in Capillary Electrophoresis-Based Separation : The use of ionic liquids like 1-ethyl-3-methylimidazolium tetrafluoroborate (1E-3MI-TFB) has been shown to enhance the capillary electrophoresis-based separation of nicotinic acid and its structural isomers, thereby improving resolution and reproducibility (M. Marszałł et al., 2006).
Catalysis in Chemical Synthesis : 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, another derivative, is an efficient, halogen-free, and reusable catalyst for the synthesis of unsymmetrical polyhydroquinoline derivatives in a one-pot solvent-free method (N. G. Khaligh, 2014).
Potential Antimicrobial Activity : New derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid demonstrate potential antimicrobial activity, particularly against Gram-positive bacteria (K. Paruch et al., 2021).
Antispermatogenic Activity : Halogenated 1-benzylindazole-3-carboxylic acids show potent antispermatogenic activity, affecting testicular weight and spermatogenesis (G. Corsi & G. Palazzo, 1976).
Coordination Chemistry and Crystal Structures : Novel pyrazole-dicarboxylate acid derivatives can form mononuclear CuII/CoII coordination complexes, leading to 2D hydrogen bonded networks with and without water molecules (S. Radi et al., 2015).
Therapeutic Applications : 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (C11H10N2O2) is a biologically important pyrazole-4-carboxylic acid derivative with potential therapeutic applications (S. Viveka et al., 2016).
Safety And Hazards
1-Methylindazole-3-carboxylic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, and eye/face protection. In case of skin contact, wash with plenty of soap and water .
properties
IUPAC Name |
1-methylindazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVDFORZEGKEJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351050 | |
Record name | 1-Methylindazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylindazole-3-carboxylic acid | |
CAS RN |
50890-83-0 | |
Record name | 1H-Indazole-3-carboxylic acid, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050890830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylindazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CARBOXY-1-METHYLINDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9P5J2E2BU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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